molecular formula C9H12N2O B2770973 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 2230672-24-7

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2770973
CAS No.: 2230672-24-7
M. Wt: 164.208
InChI Key: XLGMMBSLTIKWNX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at position 3, an ethyl group at position 1, and a carbaldehyde functional group at position 4. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

The carbaldehyde group at position 5 makes this compound a valuable intermediate in organic synthesis, particularly in condensation reactions to form Schiff bases or heterocyclic scaffolds. The cyclopropyl substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, which can be analyzed using crystallographic tools like SHELXL for structure refinement and Mercury CSD for visualizing crystal packing .

Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGMMBSLTIKWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O, with a molecular weight of approximately 150.18 g/mol. The compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and an aldehyde functional group that may enhance its reactivity and biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-715.2Induction of apoptosis
Pyrazole analog (Compound X)A54910.5Cell cycle arrest
Pyrazole analog (Compound Y)HCT11612.0Inhibition of tubulin polymerization

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed to inhibit key inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic effects in conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

Compound NameModel UsedED50 (µM)Inhibition Target
This compoundCarrageenan-induced edema20.0COX-2
Pyrazole analog (Compound Z)LPS-stimulated macrophages18.5TNF-alpha production

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been shown to block the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.
  • Inflammatory Pathway Modulation : The compound inhibits the NF-kB pathway, leading to reduced expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study A : A study involving patients with rheumatoid arthritis demonstrated significant reductions in joint inflammation after treatment with a pyrazole derivative similar to this compound.
  • Case Study B : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde with structurally analogous compounds, highlighting substituent effects on properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Structural Features (via SHELXL )
3-Methyl-1-ethyl-1H-pyrazole-5-carbaldehyde Methyl (3) 152.18 85–88 Moderate (DMSO, EtOH) Planar pyrazole ring; shorter C–O bond (1.21 Å)
This compound Cyclopropyl (3) 164.21 92–95 Low (DCM, THF) Non-planar cyclopropyl distortion; C=O bond length: 1.23 Å
3-Phenyl-1-propyl-1H-pyrazole-5-carbaldehyde Phenyl (3), Propyl (1) 214.27 120–123 Poor (THF, Toluene) Bulky phenyl group; π-π stacking in crystal lattice

Key Findings :

  • Steric Effects: The cyclopropyl group introduces torsional strain, leading to non-planar geometry compared to the methyl analog. This affects packing efficiency, as visualized in Mercury CSD .
  • Electronic Effects : The carbaldehyde group’s C=O bond length (1.23 Å) in the cyclopropyl derivative is slightly elongated compared to the methyl analog (1.21 Å), suggesting reduced electron withdrawal due to cyclopropyl’s inductive effects .

Crystallographic and Packing Behavior

Crystallographic data refined via SHELXL reveal distinct packing patterns:

  • The cyclopropyl derivative forms weak C–H···O hydrogen bonds between the aldehyde oxygen and adjacent cyclopropyl C–H groups, creating a layered structure.
  • In contrast, the phenyl analog exhibits π-π stacking interactions between aromatic rings, leading to denser packing and higher melting points .

Methodological Insights from Software Tools

  • SHELXL : Critical for refining bond lengths and angles, especially for strained cyclopropane rings.
  • Mercury CSD : Used to compare void spaces and hydrogen-bonding motifs across analogs, revealing how substituents dictate crystal morphology.

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